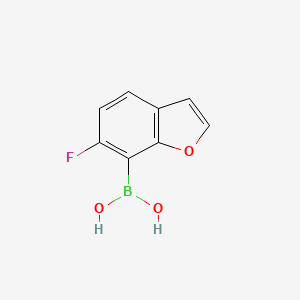

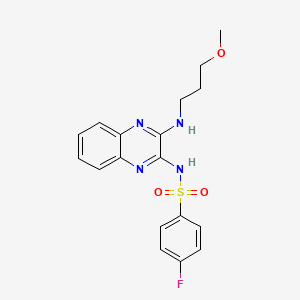

![molecular formula C19H15Cl2N3O2 B3007809 3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide CAS No. 921576-92-3](/img/structure/B3007809.png)

3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential biological activities, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related N-substituted benzamide derivatives has been described, where various substituents on the benzamide moiety have been explored for their electrophysiological activity . Another study reports the synthesis of N-alkyl benzamide derivatives through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, which is a green synthesis approach yielding high product purity . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using various analytical techniques. For instance, X-ray diffraction, IR, NMR, and UV-Vis spectroscopy have been employed to characterize the structure of a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide . These techniques could be applied to determine the molecular structure of the compound , and computational methods such as DFT calculations could be used to predict its properties and compare them with experimental data.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzene ring. For example, the presence of a chlorophenyl group can affect the molecule's electrophilicity and the types of chemical reactions it can undergo . The specific reactions and mechanisms would depend on the functional groups present in "this compound," which could be elucidated through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The presence of chloro and other substituents can significantly alter these properties . Detailed analysis of these properties for the compound would require empirical testing, which could be guided by the data available from studies on similar compounds.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

- Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents : This study focuses on the synthesis of various compounds, including benzamides, for their potential use as antibacterial and antifungal agents. The compounds were tested against a range of microbes, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Electrophysiological Activity

- Synthesis and Cardiac Electrophysiological Activity of N-substituted Benzamides : This paper describes the synthesis of benzamides and their effectiveness in in vitro cardiac electrophysiological studies. The compounds showed potential as selective class III agents, implying their use in cardiac applications (Morgan et al., 1990).

Cytotoxicity in Melanoma

- Alkylating Benzamides with Melanoma Cytotoxicity : Benzamide derivatives, synthesized for targeted drug delivery in melanoma therapy, showed increased cytotoxicity against melanoma cells compared to the parent compound, chlorambucil. These findings support the potential use of benzamides in targeted melanoma treatments (Wolf et al., 2004).

Synthesis and Transformations

- Synthesis and Transformations of Ethyl 3-(Benzoylamino)-1H-indole-2-carboxylates : This research explored the synthesis and transformation of benzamide compounds, leading to the formation of various derivatives with potential scientific applications (Cucek & Verček, 2008).

Antimycobacterial Activity

- Synthesis and Antimycobacterial Screening of New N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide Derivatives : This study demonstrated the synthesis of benzamide derivatives and their in vitro antitubercular activities, suggesting their potential use in tuberculosis treatment (Nayak et al., 2016).

Wirkmechanismus

Mode of Action

Based on its structural similarity to other compounds, it may act through a nucleophilic substitution mechanism . The nitrogen atom in the pyridazinone ring could potentially act as a nucleophile, attacking electrophilic sites on target proteins or enzymes .

Biochemical Pathways

The presence of the pyridazinone ring and the benzamide moiety suggest that it might interfere with pathways involving similar structures .

Pharmacokinetics

The presence of the polar pyridazinone ring and the nonpolar benzamide moiety suggest that it might have a balanced lipophilicity, which could potentially enhance its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and the absence of detailed studies on its biological activity .

Eigenschaften

IUPAC Name |

3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O2/c20-15-6-4-13(5-7-15)17-8-9-18(25)24(23-17)11-10-22-19(26)14-2-1-3-16(21)12-14/h1-9,12H,10-11H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHLGYMCNGWLNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3007729.png)

![N-(cyanomethyl)-N-cyclopropyl-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B3007730.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B3007731.png)

![N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007734.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3007736.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B3007742.png)